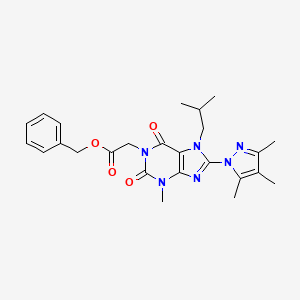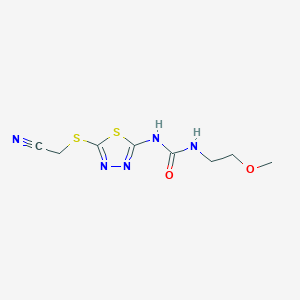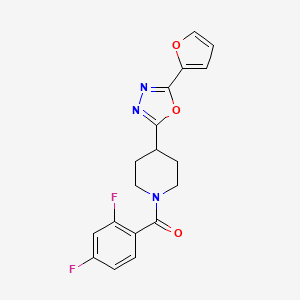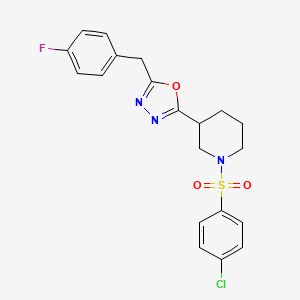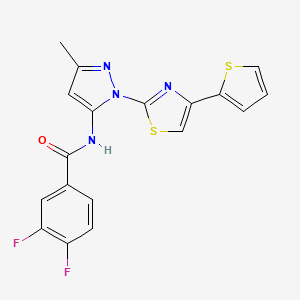
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Descripción general
Descripción
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. FPOP is a heterocyclic compound that consists of a pyrrolidin-2-one ring, a 1,2,4-oxadiazole ring, and a 3-fluorophenyl ring.
Mecanismo De Acción
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one works by generating hydroxyl radicals in the presence of hydrogen peroxide and UV light. The hydroxyl radicals selectively modify solvent-exposed amino acid residues in proteins, such as tyrosine, histidine, and methionine. The modification of these amino acid residues can be detected through mass spectrometry.
Biochemical and Physiological Effects:
This compound has been shown to be a non-toxic reagent that does not affect the overall structure of proteins. This compound has also been shown to be selective in its modification of amino acid residues, making it a valuable tool for studying protein structure and dynamics. This compound has been used to study a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is its selectivity in modifying solvent-exposed amino acid residues in proteins. This compound is also a non-toxic reagent that does not affect the overall structure of proteins. However, this compound does require the use of UV light and hydrogen peroxide, which can be hazardous if not handled properly. This compound also requires specialized equipment, such as a mass spectrometer, to analyze the modified proteins.
Direcciones Futuras
There are several future directions for the use of 1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one in scientific research. One direction is the use of this compound to study protein-ligand interactions in drug discovery. This compound can be used to identify the binding sites of small molecules on proteins, which can aid in the development of new drugs. Another direction is the use of this compound to study protein-protein interactions in disease pathways. This compound can be used to identify the binding sites of proteins involved in disease pathways, which can aid in the development of new therapies. Overall, this compound has the potential to be a valuable tool in scientific research for years to come.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-4-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been widely used in scientific research due to its ability to selectively modify solvent-exposed amino acid residues in proteins. This compound can be used to study protein structure and dynamics, protein-protein interactions, and protein-ligand interactions. This compound can also be used to study protein folding and misfolding, as well as protein aggregation.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-25-16-8-3-2-7-15(16)19-21-18(22-26-19)12-9-17(24)23(11-12)14-6-4-5-13(20)10-14/h2-8,10,12H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKTPKCQDKPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



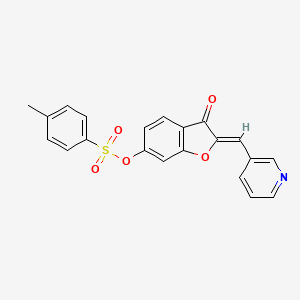
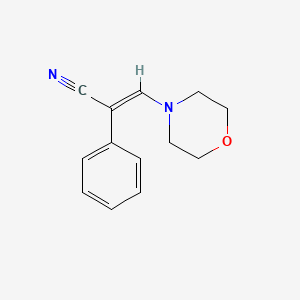
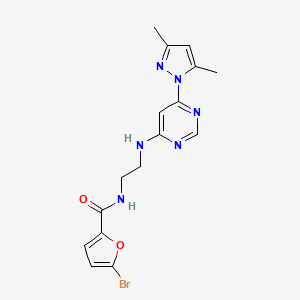
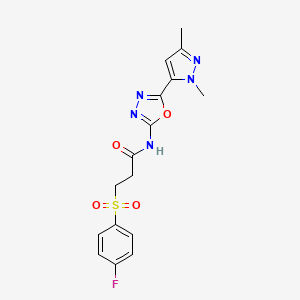
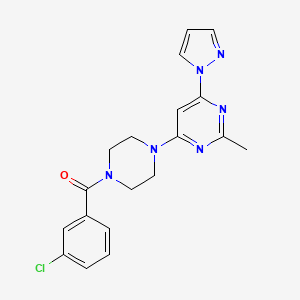
![4-cyano-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3403647.png)
